3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(2H-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a unique combination of adamantyl and benzodioxolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(2H-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 1-adamantyl ethylamine with a benzodioxole derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, toluene, ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YL)ETHYL]-4-(2H-1,3-BENZODIOXOL-5-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and lipophilicity of the compound, allowing it to effectively penetrate biological membranes. The benzodioxolyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-[2-(1-adamantyl)ethyl]-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
- Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(2,3-dihydrobenzofuran-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 1-[2-(1-adamantyl)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of both adamantyl and benzodioxolyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
dimethyl 1-[2-(1-adamantyl)ethyl]-4-(1,3-benzodioxol-5-yl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO6/c1-32-26(30)21-14-29(6-5-28-11-17-7-18(12-28)9-19(8-17)13-28)15-22(27(31)33-2)25(21)20-3-4-23-24(10-20)35-16-34-23/h3-4,10,14-15,17-19,25H,5-9,11-13,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNVBTXMXUVBBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC)CCC45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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